molecular formula C12H15FO B2731477 2-(4-Fluorophenyl)cyclohexanol CAS No. 851337-37-6

2-(4-Fluorophenyl)cyclohexanol

Cat. No. B2731477
CAS RN: 851337-37-6
M. Wt: 194.249
InChI Key: WOONSTDBFNVLTK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)cyclohexanol is a chemical compound with the molecular formula C12H15FO . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 2-(4-Fluorophenyl)cyclohexanol has been established using modern spectroscopic and physicochemical tools for analysis that includes Mass, IR, NMR, HPLC, Melting point CHN analysis etc .


Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)cyclohexanol consists of a cyclohexanol ring with a 4-fluorophenyl group attached. The molecular weight of the compound is 194.25 .

Scientific Research Applications

Molecular Structure Analysis

Samshuddin et al. (2014) researched cyclohexanol derivatives, including compounds similar to 2-(4-Fluorophenyl)cyclohexanol. They explored molecular structures and crystal formations, highlighting the diverse crystal structures despite similar molecular conformations in these compounds. This research is significant for understanding the structural characteristics and potential applications in crystallography and molecular design Samshuddin et al., 2014.

Fluorination Techniques

Mange and Middleton (1989) studied the fluorination of cyclohexanols, including 2-(4-Fluorophenyl)cyclohexanol. They observed a correlation between solvent polarity and the yield of fluorocyclohexane, providing insights into chemical processes and reaction mechanisms. This research is valuable for advancements in chemical synthesis and fluorination methods Mange & Middleton, 1989.

Liquid Crystal Research

Gray and Kelly (1981) investigated compounds with fluoro and chloro substituents, such as 2-(4-Fluorophenyl)cyclohexanol, for their potential in liquid crystal applications. They found that these compounds, especially the fluorophenyl derivatives, exhibit significant nematic ranges and electrooptical properties. This research opens avenues for the development of new materials in display technologies and optical devices Gray & Kelly, 1981.

Carbonic Anhydrase Inhibition

Balaydın et al. (2012) synthesized cyclohexanonyl bromophenol derivatives, similar to 2-(4-Fluorophenyl)cyclohexanol, and investigated their inhibitory effects on human carbonic anhydrase isozymes. These compounds showed promising inhibitory activity, suggesting potential applications in treating diseases like glaucoma and epilepsy Balaydın et al., 2012.

Pharmacological Investigations

Vyskocil (1985) studied the drug 2(4-phenylpiperidine)cyclohexanol, which is structurally related to 2-(4-Fluorophenyl)cyclohexanol. They observed its effects on acetylcholine leakage in the mouse diaphragm, contributing to our understanding of neuromuscular transmission and its pharmacological modulation Vyskocil, 1985.

Molecular Tagging Velocimetry

Gendrich, Koochesfahani, and Nocera (1997) explored novel applications of phosphorescent supramolecules, involving compounds like cyclohexanol. Their research focused on velocimetry and studying fluid dynamics, demonstrating the compound's utility in advanced diagnostic techniques Gendrich, Koochesfahani, & Nocera, 1997.

Safety and Hazards

2-(4-Fluorophenyl)cyclohexanol is considered hazardous. It has been associated with various hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-(4-fluorophenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOONSTDBFNVLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)cyclohexanol

Synthesis routes and methods

Procedure details

To a cooled solution of 4-Fluorophenylmagnesium bromide (1.0M in THF, 4.94 mL, 4.94 mmol) in dry THF (10 mL) at −78° C. is added Copper (I) Bromide Dimethylsulfide complex (51 mg, 0.25 mmol) and the resulting mixture is stirred at −78° C. for 10 min, followed by the slow addition of a solution of 7-Oxa-bicyclo[4.1.0]heptane (500 μL, 4.94 mmol) in THF (2 mL). The reaction is warmed to 0° C. and is stirred for 2 hour. Then the reaction is quenched with saturated NH4Cl solution (20 mL). The resulting mixture is extracted with EtOAc (10 mL×3). The organic layers are combined, washed with brine (10 mL×1), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude is purified by silica flash column chromatography using EtOAc in Heptane (gradient from 0% to 35%) to give 700 mg of desired product.
Quantity
4.94 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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